Evofosfamide

Catalog No.
S548897
CAS No.
918633-87-1
M.F
C9H16Br2N5O4P
M. Wt
449.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evofosfamide

CAS Number

918633-87-1

Product Name

Evofosfamide

IUPAC Name

2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine

Molecular Formula

C9H16Br2N5O4P

Molecular Weight

449.04 g/mol

InChI

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)

InChI Key

UGJWRPJDTDGERK-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr

Solubility

Soluble in DMSO, not in water

Synonyms

evofosfamide, TH 302, TH-302, TH302 cpd

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr

Description

The exact mass of the compound Evofosfamide is 446.93067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Oncology: Hypoxia-Targeted Cancer Therapy

Scientific Field: Medical Oncology and Cancer Research

Application Summary: Evofosfamide is designed to exploit the hypoxic conditions of solid tumors, which are areas with low oxygen levels often resistant to conventional therapies. It’s a hypoxia-activated prodrug that becomes active in these low-oxygen environments, targeting cancer cells more effectively.

Experimental Procedures: In preclinical studies, Evofosfamide was administered intraperitoneally at a dose of 50 mg/kg, once daily for five days over three weeks. Patient-derived xenograft (PDX) models were used to closely mimic the clinical scenario of hypoxia in human tumors.

Results: The results showed variable antitumor efficacy across different PDX models. Complete regressions were observed in one p16-positive PDX model, while three models showed resistance. The hypoxic fraction of tumors ranged from 1.7–7.9%, and the antitumor activity weakly correlated with the hypoxia status determined by pimonidazole immunohistochemistry .

Application in Pharmacology: Understanding Drug Mechanisms

Scientific Field: Pharmacology

Application Summary: Evofosfamide’s mechanism of action is crucial for understanding how hypoxia-activated prodrugs (HAPs) can be used in cancer therapy. It undergoes bioreduction in low oxygen conditions to release cytotoxic metabolites.

Experimental Procedures: The drug’s pharmacological mechanisms were studied through various preclinical research, focusing on its activation under hypoxic conditions and its subsequent DNA cross-linking effects.

Results: Despite promising preclinical studies, the hopes for Evofosfamide were dampened by the failure of phase III clinical trials. Ongoing research aims to refine its application and understand the discrepancies between preclinical and clinical outcomes .

Application in Veterinary Medicine: Canine Glioma Model

Scientific Field: Veterinary Medicine and Comparative Oncology

Application Summary: Evofosfamide has been investigated for its potential use in treating canine gliomas, a type of brain tumor in dogs, as a hypoxia-targeted therapy.

Experimental Procedures: The study focused on the effects of Evofosfamide on glycolytic metabolism and its antitumor effects within a canine glioma model.

Application in Molecular Biology: Gene Expression Analysis

Scientific Field: Molecular Biology

Application Summary: The gene expression profiles associated with Evofosfamide sensitivity were analyzed to understand the molecular determinants of its efficacy.

Experimental Procedures: Gene expression analysis was conducted using mRNA profiling of PDX models treated with Evofosfamide. The Toustrup hypoxia gene signature was used to correlate gene expression with hypoxia status.

Results: The mRNA expression of the Toustrup hypoxia gene signature showed close correlations between PDX and matched patient tumors, suggesting that these models may accurately represent clinical tumor hypoxia .

Application in Histopathology: Tumor Hypoxia Characterization

Scientific Field: Histopathology

Application Summary: Evofosfamide sensitivity in relation to tumor hypoxia was characterized using histopathological techniques.

Experimental Procedures: Histopathological characterization of PDX models was performed to assess the histology and hypoxia status, using pimonidazole as a marker for hypoxic regions.

Results: All PDX models closely resembled the histology of the patient tumors they were derived from, with pimonidazole-positive hypoxic fractions aligning with clinical values for head and neck squamous cell carcinoma .

Application in Hematology: Treatment of Multiple Myeloma

Scientific Field: Hematology

Application Summary: Evofosfamide has been studied for its potential to treat multiple myeloma, particularly in the context of hypoxic bone marrow microenvironments which are characteristic of this disease.

Experimental Procedures: A Phase I/II study investigated Evofosfamide in combination with dexamethasone, and with bortezomib and dexamethasone in relapsed/refractory multiple myeloma. Patients received Evofosfamide at a dose of 340 mg/m², with the treatment’s toxicity and efficacy being primary endpoints .

Results: The study reported that Evofosfamide could be administered safely at the specified dose, with clinical activity noted in patients with heavily pretreated relapsed refractory multiple myeloma. Disease stabilization was observed in over 80% of patients, reflecting a prolonged overall survival of 11.2 months .

Application in Clinical Trials: Advanced Pancreatic Cancer

Scientific Field: Clinical Oncology

Application Summary: Evofosfamide has been evaluated in clinical trials for treating advanced pancreatic cancer, leveraging its hypoxia-activated properties.

Experimental Procedures: In a phase I/II clinical trial, patients with advanced pancreatic cancer received Evofosfamide in combination with gemcitabine. The trial aimed to assess the overall response rate and progression-free survival (PFS) time .

Results: The trial achieved an overall response rate of up to 26% (depending on Evofosfamide dose) and a superior median PFS time of 5.6 months. These results suggest that Evofosfamide may have significant therapeutic potential for patients with advanced pancreatic cancer .

Application in Angiogenesis Research: Combination with Bevacizumab

Scientific Field: Angiogenesis and Cancer Research

Application Summary: Research has explored the use of Evofosfamide in combination with bevacizumab, an angiogenesis inhibitor, following bevacizumab failure.

Experimental Procedures: Patients received Evofosfamide at a dose of 670 mg/m² in combination with bevacizumab in a phase II, open-label, single-arm study .

Results: The study evaluated the efficacy of this combination therapy in patients who had previously failed bevacizumab treatment.

Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug designed for cancer treatment. It is a derivative of bromo-isophosphoramide mustard, a potent alkylating agent. The compound consists of a nitroimidazole moiety linked to a bromo-isophosphoramide moiety, which allows it to selectively target hypoxic tumor environments where oxygen levels are low, a common characteristic of many solid tumors. This selective activation minimizes systemic toxicity while enhancing the therapeutic effect in tumor tissues .

As mentioned earlier, evofosfamide acts as a hypoxia-activated prodrug. Under normoxic (normal oxygen) conditions, the drug remains inactive. However, in the hypoxic environment of tumors, the 2-nitroimidazole moiety is reduced, releasing the cytotoxic Br-IPM. This activated form alkylates DNA in tumor cells, inhibiting DNA replication and causing cell death [, ].

As evofosfamide is still under investigation, comprehensive data on its safety profile is limited. However, preclinical studies suggest that the targeted activation of the drug in hypoxic regions may reduce systemic toxicity compared to conventional chemotherapeutic agents [].

The biological activity of evofosfamide is primarily attributed to its ability to induce DNA damage through alkylation. Once activated in hypoxic regions, bromo-isophosphoramide mustard creates intrastrand and interstrand crosslinks in DNA, preventing replication and triggering cell death pathways. This mechanism has shown efficacy in various preclinical and clinical studies targeting different tumor types, including glioblastoma and pancreatic cancer . Notably, evofosfamide has demonstrated safety and potential efficacy even in heavily pretreated populations resistant to conventional therapies .

Evofosfamide can be synthesized through a multi-step process involving the following key steps:

  • Formation of the nitroimidazole moiety: The synthesis begins with the preparation of 2-nitroimidazole.
  • Bromo-isophosphoramide formation: This involves the introduction of bromoethyl groups to create the bromo-isophosphoramide component.
  • Coupling reaction: The nitroimidazole is then covalently linked to the bromo-isophosphoramide.
  • Purification and formulation: The final product is purified and formulated for use as an injectable solution or lyophilized powder for intravenous administration .

Evofosfamide is currently being evaluated in clinical trials for various malignancies, particularly those characterized by hypoxia. Its applications include:

  • Monotherapy: Used alone for treating solid tumors.
  • Combination therapy: Often studied in conjunction with other agents like bevacizumab for enhanced efficacy against resistant tumors .
  • Targeted therapy: Specifically designed to exploit the hypoxic microenvironment of tumors, reducing off-target effects seen with traditional chemotherapies .

Evofosfamide shares similarities with several other hypoxia-activated prodrugs but stands out due to its unique chemical structure and mechanism of action. Here are some comparable compounds:

Compound NameMechanism of ActionKey Differences
TirapazamineHypoxia-activated prodrug releasing cytotoxic agentsLess selective than evofosfamide; broader systemic toxicity
IfosfamideAlkylating agent with broad activityNot specifically activated by hypoxia; systemic effects
CyclophosphamideAlkylating agent used widely in chemotherapyNot selective for hypoxic conditions; broader application
GlufosfamideSimilar structure to ifosfamide; hypoxia-targetedLess potent than evofosfamide under hypoxic conditions

Evofosfamide's specificity for hypoxic environments allows it to minimize damage to healthy tissues while maximizing therapeutic effects on tumor cells, making it a promising candidate among its peers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

448.92862 g/mol

Monoisotopic Mass

446.93067 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8A9RZ3HN8W

Drug Indication

Investigated for use/treatment in solid tumors.

Pharmacology

Evofosfamide is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of evofosfamide is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.

Mechanism of Action

TH-302 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, TH-302 is converted selectively to the drug's active form, dibromo isophosphoramide mustard, a potent alkylator. TH-302 targets levels of severe hypoxia that are found in tumors but are rare in normal tissues - this is how selective targeting of the tumor occurs. After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor.

Other CAS

918633-87-1

Wikipedia

Evofosfamide

Dates

Modify: 2023-08-15
1: Saggar JK, Tannock IF. Activity of the hypoxia-activated pro-drug TH-302 in hypoxic and perivascular regions of solid tumors and its potential to enhance therapeutic effects of chemotherapy. Int J Cancer. 2014 Jun 1;134(11):2726-34. doi: 10.1002/ijc.28595. Epub 2013 Dec 13. PubMed PMID: 24338277.
2: Portwood S, Lal D, Hsu YC, Vargas R, Johnson MK, Wetzler M, Hart CP, Wang ES. Activity of the hypoxia-activated prodrug, TH-302, in preclinical human acute myeloid leukemia models. Clin Cancer Res. 2013 Dec 1;19(23):6506-19. doi: 10.1158/1078-0432.CCR-13-0674. Epub 2013 Oct 2. PubMed PMID: 24088735.
3: Hu J, Van Valckenborgh E, Xu D, Menu E, De Raeve H, De Bryune E, Xu S, Van Camp B, Handisides D, Hart CP, Vanderkerken K. Synergistic induction of apoptosis in multiple myeloma cells by bortezomib and hypoxia-activated prodrug TH-302, in vivo and in vitro. Mol Cancer Ther. 2013 Sep;12(9):1763-73. doi: 10.1158/1535-7163.MCT-13-0123. Epub 2013 Jul 5. PubMed PMID: 23832122.
4: Cárdenas-Rodríguez J, Li Y, Galons JP, Cornnell H, Gillies RJ, Pagel MD, Baker AF. Imaging biomarkers to monitor response to the hypoxia-activated prodrug TH-302 in the MiaPaCa2 flank xenograft model. Magn Reson Imaging. 2012 Sep;30(7):1002-9. doi: 10.1016/j.mri.2012.02.015. Epub 2012 May 1. PubMed PMID: 22554971; PubMed Central PMCID: PMC3402593.
5: Liu Q, Sun JD, Wang J, Ahluwalia D, Baker AF, Cranmer LD, Ferraro D, Wang Y, Duan JX, Ammons WS, Curd JG, Matteucci MD, Hart CP. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules. Cancer Chemother Pharmacol. 2012 Jun;69(6):1487-98. doi: 10.1007/s00280-012-1852-8. Epub 2012 Mar 2. PubMed PMID: 22382881; PubMed Central PMCID: PMC3985381.
6: Jung D, Jiao H, Duan JX, Matteucci M, Wang R. Metabolism and excretion of TH-302 in dogs. Xenobiotica. 2012 Jul;42(7):687-700. doi: 10.3109/00498254.2011.650234. Epub 2012 Feb 21. PubMed PMID: 22352389.
7: Sun JD, Liu Q, Wang J, Ahluwalia D, Ferraro D, Wang Y, Duan JX, Ammons WS, Curd JG, Matteucci MD, Hart CP. Selective tumor hypoxia targeting by hypoxia-activated prodrug TH-302 inhibits tumor growth in preclinical models of cancer. Clin Cancer Res. 2012 Feb 1;18(3):758-70. doi: 10.1158/1078-0432.CCR-11-1980. Epub 2011 Dec 19. PubMed PMID: 22184053.
8: Meng F, Evans JW, Bhupathi D, Banica M, Lan L, Lorente G, Duan JX, Cai X, Mowday AM, Guise CP, Maroz A, Anderson RF, Patterson AV, Stachelek GC, Glazer PM, Matteucci MD, Hart CP. Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302. Mol Cancer Ther. 2012 Mar;11(3):740-51. doi: 10.1158/1535-7163.MCT-11-0634. Epub 2011 Dec 6. PubMed PMID: 22147748.
9: Jung D, Jiao H, Duan JX, Matteucci M, Wang R. Metabolism, pharmacokinetics and excretion of a novel hypoxia activated cytotoxic prodrug, TH-302, in rats. Xenobiotica. 2012 Apr;42(4):372-88. doi: 10.3109/00498254.2011.622810. Epub 2011 Oct 17. PubMed PMID: 22004352.
10: Jung D, Lin L, Jiao H, Cai X, Duan JX, Matteucci M. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys. Cancer Chemother Pharmacol. 2012 Mar;69(3):643-54. doi: 10.1007/s00280-011-1741-6. Epub 2011 Oct 1. PubMed PMID: 21964906.

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